7-Tetradecen-2-one, (7Z)- 7-Tetradecen-2-one, (7Z)- 7Z-Tetradecen-2-one is a ketone.
Brand Name: Vulcanchem
CAS No.: 146955-45-5
VCID: VC21091346
InChI: InChI=1S/C14H26O/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)15/h8-9H,3-7,10-13H2,1-2H3/b9-8-
SMILES: CCCCCCC=CCCCCC(=O)C
Molecular Formula: C14H26O
Molecular Weight: 210.36 g/mol

7-Tetradecen-2-one, (7Z)-

CAS No.: 146955-45-5

Cat. No.: VC21091346

Molecular Formula: C14H26O

Molecular Weight: 210.36 g/mol

* For research use only. Not for human or veterinary use.

7-Tetradecen-2-one, (7Z)- - 146955-45-5

Specification

CAS No. 146955-45-5
Molecular Formula C14H26O
Molecular Weight 210.36 g/mol
IUPAC Name (Z)-tetradec-7-en-2-one
Standard InChI InChI=1S/C14H26O/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)15/h8-9H,3-7,10-13H2,1-2H3/b9-8-
Standard InChI Key ZFQMGOCRWDJUCX-HJWRWDBZSA-N
Isomeric SMILES CCCCCC/C=C\CCCCC(=O)C
SMILES CCCCCCC=CCCCCC(=O)C
Canonical SMILES CCCCCCC=CCCCCC(=O)C

Introduction

Chemical Identity and Structure

Basic Information

7-Tetradecen-2-one, (7Z)- is an unsaturated ketone with the molecular formula C₁₄H₂₆O. The compound has a molecular weight of 210.36 g/mol . It features a carbonyl group at position 2 of the carbon chain, with a Z-configured (cis) double bond between carbons 7 and 8. This specific stereochemistry is an important distinguishing feature of the compound and influences its physical and chemical properties.

Identifiers and Nomenclature

The compound is identified through various systematic naming conventions and identification systems, which are presented in the table below:

Identifier TypeValue
CAS Registry Number146955-45-5
IUPAC Name(Z)-tetradec-7-en-2-one
InChIInChI=1S/C14H26O/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)15/h8-9H,3-7,10-13H2,1-2H3/b9-8-
InChIKeyZFQMGOCRWDJUCX-HJWRWDBZSA-N
SMILESCCCCCC/C=C\CCCCC(=O)C or CCCCCCC=CCCCCC(=O)C
ChEBI IDCHEBI:179501
DSSTox Substance IDDTXSID60888987
Lipid Maps IDLMFA12000174

This compound is also known by several synonyms including (Z)-7-tetradecen-2-one, (7Z)-7-tetradecen-2-one, 7Z-tetradecen-2-one, and (Z)-tetradec-7-en-2-one .

Physical and Chemical Properties

Physical Properties

The physical properties of 7-Tetradecen-2-one, (7Z)- are crucial for understanding its behavior in different environments and applications. The available data on its physical characteristics are summarized below:

PropertyValueReference
Molecular Weight210.36 g/mol
Density0.840±0.06 g/cm³ (20°C, 760 Torr)
Boiling Point310.2±21.0°C (760 Torr)
Flash Point114.3±8.9°C
Physical StateLikely liquid at room temperature (based on structure)-

Chemical Properties

Understanding the chemical properties of 7-Tetradecen-2-one, (7Z)- provides insights into its reactivity and behavior in chemical reactions:

PropertyValueReference
XLogP3-AA4.7
LogP4.66240
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count1
Rotatable Bond Count10
Exact Mass210.198365449 Da
Topological Polar Surface Area17.07000 Ų or 17.1 Ų
Complexity170
Heavy Atom Count15

The compound has a relatively high lipophilicity as indicated by its XLogP3-AA value of 4.7 and LogP value of 4.66240 , suggesting good solubility in nonpolar solvents and limited water solubility. The presence of one hydrogen bond acceptor (the carbonyl oxygen) and no hydrogen bond donors indicates limited capability for hydrogen bonding, which further explains its expected poor water solubility.

Structural Characteristics

Functional Groups

7-Tetradecen-2-one, (7Z)- contains two key functional groups that determine its chemical behavior:

  • Ketone group: Located at position 2 of the carbon chain, this carbonyl group (C=O) is the primary reactive site for many chemical reactions, including nucleophilic addition, reduction, and condensation reactions.

  • Carbon-carbon double bond: The Z-configured (cis) double bond between carbons 7 and 8 provides a site for addition reactions typical of alkenes, such as hydrogenation, halogenation, and oxidation.

Stereochemistry

The Z-configuration (cis) of the double bond is a critical aspect of this compound's identity. In this configuration, the major carbon chains are on the same side of the double bond, creating a bent structure that affects the compound's physical properties and molecular interactions. This stereochemistry distinguishes it from the E-isomer (trans) that would have different physical and potentially different chemical properties .

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